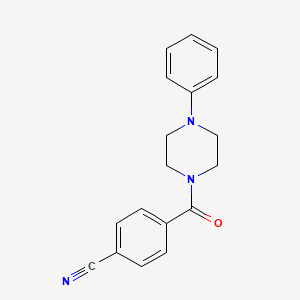
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is a versatile chemical compound extensively used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to material science. The compound features a piperazine ring, which is a common motif in many biologically active molecules, making it a valuable target for medicinal chemistry.
作用機序
Target of Action
The primary target of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is the C-C Chemokine receptor 5 (CCR5) . CCR5 is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the downstream signaling cascade that would normally be triggered by the binding of the ligand to the receptor .
Biochemical Pathways
The action of this compound on the CCR5 receptor affects the chemokine signaling pathway . By blocking the CCR5 receptor, it inhibits the chemotactic response that would normally result from the binding of the chemokine ligands to the receptor . This can have downstream effects on immune cell migration and inflammation .
Result of Action
As a CCR5 antagonist, this compound can inhibit the fusion of CCR5-tropic HIV-1 with the host cell, thereby preventing the virus from entering the cell . This can result in a reduction in viral load and a slowing of disease progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile typically involves the reaction of 4-phenylpiperazine with 4-cyanobenzoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
4-Phenylpiperazine+4-Cyanobenzoyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
類似化合物との比較
Similar Compounds
4-(4-Phenylpiperazine-1-yl)benzamidine: Known for its antifungal activity.
4-(Piperazine-1-carbonyl)-benzoic acid: Used in various chemical syntheses.
Uniqueness
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile stands out due to its unique combination of a piperazine ring and a benzonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
特性
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKPHCFWSKGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2980485.png)


![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)
![3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2980489.png)

